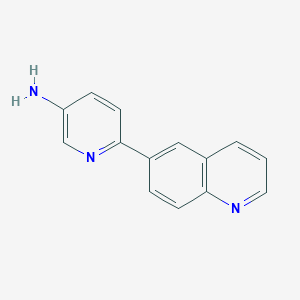

6-Quinolin-6-ylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-quinolin-6-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIVBGOLIMGFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Quinolin 6 Ylpyridin 3 Amine and Analogues

Retrosynthetic Disconnections and Key Precursors

The retrosynthetic analysis of 6-quinolin-6-ylpyridin-3-amine identifies the central carbon-carbon bond between the quinoline (B57606) and pyridine (B92270) rings as the key disconnection. This bond is typically formed late in the synthetic sequence. This strategy allows for the independent synthesis and functionalization of the two heterocyclic precursors, which are then coupled together.

The primary retrosynthetic disconnections are as follows:

Disconnection 1 (C-C bond): This involves the cleavage of the bond between the C6 position of the quinoline ring and the C6 position of the pyridine ring. This leads to two main precursor types: a 6-functionalized quinoline and a 6-functionalized 3-aminopyridine (B143674). The nature of the functional group (e.g., a boronic acid/ester, an organozinc reagent, an organotin reagent, or a halide) depends on the chosen cross-coupling methodology.

Disconnection 2 (C-N bond): An alternative, though less common, approach involves the formation of the pyridine ring onto a pre-existing quinoline structure. However, the focus of this article is on the more prevalent C-C bond forming strategies.

Based on the primary disconnection, the key precursors for the synthesis of this compound are:

Quinoline Precursor: A quinoline derivative functionalized at the 6-position. This can be 6-bromoquinoline (B19933), 6-chloroquinoline, quinoline-6-boronic acid, or a 6-trialkylstannylquinoline.

Pyridine Precursor: A pyridine derivative functionalized at the 6-position with a protected or free amino group at the 3-position. Examples include 6-bromo-3-aminopyridine, 6-chloro-3-aminopyridine, or the corresponding boronic acid or organozinc derivatives.

Strategies for Quinoline-Pyridine Carbon-Carbon Bond Formation

The construction of the biaryl linkage between the quinoline and pyridine rings is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are the most widely employed for this purpose.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions offer a versatile and efficient means of forming the C-C bond between two heteroaromatic systems. The choice of a specific protocol often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (such as a boronic acid or boronate ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of quinoline-pyridine systems, this would typically involve the coupling of a quinolinylboronic acid with a halopyridine or a pyridinylboronic acid with a haloquinoline. nih.govresearchgate.netresearchgate.net

Key features of Suzuki-Miyaura coupling in this context include:

Catalysts: Palladium complexes such as Pd(PPh₃)₄, Pd(OAc)₂, or more advanced catalysts with specialized phosphine (B1218219) ligands are commonly used. researchgate.netnih.gov

Bases: A variety of bases can be employed, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. soton.ac.uk

Solvents: The reaction is often carried out in solvent mixtures, such as toluene/water or dioxane/water. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Quinoline-Pyridine Synthesis

| Quinoline Precursor | Pyridine Precursor | Catalyst System | Base | Solvent | Yield |

| Quinoline-6-boronic acid | 6-Bromo-3-aminopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Good |

| 6-Bromoquinoline | Pyridine-3-boronic acid, 5-amino | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | Moderate to Good |

This table represents typical reaction conditions and is for illustrative purposes.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents. orgsyn.org For the synthesis of this compound, a quinolinylzinc halide could be coupled with a halopyridine, or vice versa. rsc.orgorganic-chemistry.org

Key aspects of Negishi coupling include:

Organozinc Reagents: These are typically prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organohalide using activated zinc. orgsyn.org

Catalysts: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or systems generated in situ from Pd₂(dba)₃ and a ligand like XPhos, are effective. organic-chemistry.org

Scope: The Negishi coupling is known for its broad scope and ability to couple a wide range of heterocyclic partners. rsc.orgbeilstein-journals.org

Table 2: Illustrative Negishi Coupling for Quinoline-Pyridine Synthesis

| Quinoline Precursor | Pyridine Precursor | Catalyst System | Solvent | Yield |

| 6-(Chloro-zinc)quinoline | 6-Bromo-3-aminopyridine | Pd(PPh₃)₄ | THF | Good |

| 6-Bromoquinoline | 3-Amino-6-(chloro-zinc)pyridine | PdCl₂(dppf) | THF | Good |

This table represents hypothetical, yet plausible, reaction conditions based on general Negishi coupling principles.

The Stille coupling utilizes an organotin reagent (organostannane) and an organohalide in the presence of a palladium catalyst. researchgate.net While effective, the toxicity of organotin compounds has led to a decrease in its use in some applications. mdpi.com Nevertheless, it remains a valuable tool for the synthesis of complex molecules. The coupling of a 6-(tributylstannyl)quinoline with a halopyridine is a viable route. mdpi.com

Important considerations for Stille coupling include:

Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common catalysts. mdpi.com

Additives: Copper(I) salts are sometimes used as co-catalysts to enhance the reaction rate. mdpi.com

Reaction Conditions: The reactions are typically carried out in anhydrous, aprotic solvents like THF, dioxane, or DMF.

Table 3: Representative Stille Coupling for Quinoline-Pyridine Synthesis

| Quinoline Precursor | Pyridine Precursor | Catalyst System | Solvent | Yield |

| 6-(Tributylstannyl)quinoline | 6-Iodo-3-aminopyridine | Pd(PPh₃)₄ | Dioxane | Moderate to Good |

| 6-Bromoquinoline | 3-Amino-6-(tributylstannyl)pyridine | PdCl₂(AsPh₃)₂ | DMF | Moderate |

This table illustrates potential reaction setups for the Stille coupling.

Beyond the classic named cross-coupling reactions, other palladium-catalyzed C-H arylation methods have emerged as powerful tools for the synthesis of biaryl compounds. beilstein-journals.orgmdpi.com These reactions involve the direct coupling of a C-H bond of one aromatic ring with an organohalide of another, offering a more atom-economical approach. rsc.orgnih.gov For instance, the direct C-H arylation of a quinoline at the 6-position with a 6-halopyridine derivative could be a potential route.

The direct arylation of quinolines has been reported, often with specific directing groups or under particular reaction conditions to control regioselectivity. mdpi.comacs.org The development of catalysts and conditions for the direct arylation of pyridines and quinolines is an active area of research. beilstein-journals.orgrsc.orgnih.gov

Direct (Hetero)arylation Approaches

The formation of the pivotal C-C bond between the quinoline and pyridine scaffolds is a critical step in the synthesis of this compound. Modern cross-coupling reactions, particularly palladium-catalyzed direct C-H arylation, offer an efficient and atom-economical approach to this transformation.

Direct C-H arylation involves the coupling of a heteroaryl C-H bond with a (hetero)aryl halide. In the context of synthesizing the target molecule, this could involve the reaction of a 3-aminopyridine derivative with a 6-haloquinoline or, conversely, the coupling of a 6-substituted quinoline with a 3-amino-6-halopyridine. The latter is often more practical due to the relative ease of activating the pyridine ring for C-H functionalization.

An efficient method for the selective C6-arylation of pyrrolo[2,3-d]pyrimidines using palladium-catalyzed direct arylation has been demonstrated, providing a precedent for the functionalization of similar nitrogen-containing heterocyclic systems. rsc.org The reaction of 2,4-diarylpyrrolo[2,3-d]pyrimidines with various aryl bromides in the presence of a palladium catalyst successfully yielded the corresponding 6-aryl derivatives. rsc.org While not a direct analogue, this showcases the feasibility of C-H arylation on complex heterocyclic cores.

A plausible route for the synthesis of this compound via direct arylation would involve the coupling of 3-aminopyridine with 6-bromoquinoline. The reaction conditions for such a transformation would typically involve a palladium catalyst, a suitable ligand, a base, and a high-boiling point solvent.

Table 1: Exemplary Conditions for Palladium-Catalyzed Direct C-H Arylation of Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Dioxane | 120 | Varies | rsc.org |

| PdCl₂(CH₃CN)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 50-90 | nih.gov |

| Pd(OAc)₂ | DavePhos | K₂CO₃ | DMA | 130 | 60-85 | mdpi.com |

Note: The yields are representative for the arylation of various heterocycles and may not directly reflect the yield for the synthesis of this compound.

Regioselective Introduction and Transformation of the Amino Functionality

The introduction of the amino group at the 3-position of the pyridine ring is another key challenge that requires careful regiocontrol. Several strategies can be employed, including the nitration of a pre-formed biaryl scaffold followed by reduction, or the use of a pre-functionalized aminopyridine derivative in the cross-coupling step.

Nitration-Reduction Sequences on the Pyridine Ring

A common strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. For the synthesis of this compound, this would involve the nitration of the 6-quinolin-6-ylpyridine core, followed by the reduction of the resulting nitro group.

The regioselectivity of the nitration step is crucial. The nitration of 6-arylpyridines can be influenced by the electronic nature of the aryl group and the reaction conditions. For instance, the multicomponent synthesis of 6-aryl-substituted 5-nitropyridines has been reported, indicating that nitration at a position meta to the aryl substituent is achievable. researchgate.netresearchgate.net The presence of the quinoline moiety at the 6-position of the pyridine ring would likely direct nitration to the 3- and 5-positions. Separation of the desired 3-nitro isomer from the 5-nitro isomer would be a critical purification step.

Once the 3-nitro-6-quinolin-6-ylpyridine is isolated, the nitro group can be reduced to the corresponding amine using a variety of standard reducing agents. wikipedia.org

Table 2: Common Reagents for the Reduction of Nitroarenes

| Reagent | Solvent | Conditions | Notes |

| H₂, Pd/C | Methanol or Ethanol | Room temperature, atmospheric pressure | Clean reduction, widely applicable. wikipedia.org |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Often used for nitro groups on sensitive substrates. |

| Fe, NH₄Cl | Ethanol/Water | Reflux | Classical and cost-effective method. |

| Na₂S₂O₄ | Water/Dioxane | Room temperature | Mild reducing agent. |

Direct Amination Reactions

Direct amination of a pre-formed 6-quinolin-6-ylpyridine scaffold at the 3-position is a more direct but potentially challenging approach. This would likely proceed via a nucleophilic aromatic substitution (SNAᵣ) mechanism, which is generally difficult on an unactivated pyridine ring. However, specialized catalytic systems can facilitate such transformations.

Conversion of Pre-functionalized Pyridine Derivatives

A highly convergent and often preferred strategy involves the use of a pre-functionalized pyridine derivative in the cross-coupling step. For the synthesis of this compound, this would typically involve the Suzuki-Miyaura coupling of 6-bromoquinoline with 3-amino-5-bromopyridine (B85033) followed by a second coupling or the use of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Alternatively, a Buchwald-Hartwig amination could be employed. This would involve the coupling of a 6-quinolin-6-yl halide with an amino group equivalent or ammonia (B1221849) itself. The palladium-catalyzed amination of halopyridines has been well-established and offers a versatile route to aminopyridine derivatives. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of the final product. For the key cross-coupling step, typically a Suzuki-Miyaura reaction, several parameters can be tuned.

An automated, droplet-flow microfluidic system has been used to explore and optimize Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, considering variables such as the palladacycle, ligand, temperature, time, and catalyst loading. rsc.org Such high-throughput experimentation allows for the rapid identification of optimal conditions.

For the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines via Suzuki coupling, a study investigated the influence of different solvent mixtures, bases, and catalysts. mdpi.com It was found that a combination of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture provided good to excellent yields. mdpi.com

Table 3: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variations | Effect on Reaction |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Activity and stability of the catalytic cycle. |

| Ligand | SPhos, XPhos, RuPhos | Influences reaction rate and scope. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Affects the transmetalation step. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences catalyst activity. |

| Temperature | Room temperature to reflux | Affects reaction kinetics and side reactions. |

Exploration of Novel Synthetic Routes to the Core Scaffold

Beyond the conventional cross-coupling strategies, the exploration of novel synthetic routes can offer advantages in terms of efficiency, cost, and environmental impact. One such approach is the multicomponent reaction (MCR), which allows for the construction of complex molecules in a single step from three or more starting materials.

A multicomponent synthesis of novel unsymmetrical 6-aryl substituted 5-nitropyridines has been reported, which could potentially be adapted for the synthesis of the 6-quinolin-6-ylpyridine core. researchgate.net This approach involves the reaction of an aryl-substituted nitroacetophenone, a 1,3-dicarbonyl compound, and an aldehyde. researchgate.net Subsequent reduction of the nitro group would yield the desired aminopyridine functionality.

Another innovative approach involves the conversion of aryl azides to aminopyridines using blue light and oxygen. acs.org This method achieves nitrogen insertion into the benzene (B151609) ring followed by oxidative carbon extrusion. While not directly applicable to the pyridine ring, it highlights the potential for novel photochemical methods in heterocyclic synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (¹H, ¹³C) NMR Analysis

One-dimensional NMR spectra provide fundamental information about the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

For a compound like 6-Quinolin-6-ylpyridin-3-amine, the ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline (B57606) and pyridine (B92270) rings would appear as doublets, triplets, or multiplets, with their specific chemical shifts and coupling constants providing clues to their positions. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between carbons in the electron-rich pyridine ring and the quinoline system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline-H | 7.5 - 9.0 | 120 - 150 |

| Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| Amine-H | 3.0 - 6.0 (broad) | - |

Note: These are generalized predictions. Actual values would depend on the solvent and experimental conditions.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the quinoline and pyridine rings, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the quinoline and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, helping to define the preferred conformation of the molecule, particularly the rotational orientation around the bond connecting the two aromatic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. For instance, N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the 1250-1335 cm⁻¹ region for the aromatic amine. The C=C and C=N stretching vibrations of the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Weak to Medium |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Strong |

| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₄H₁₁N₃), the expected exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically to within a few parts per million). This would confirm the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of this compound, encompassing both the quinoline and pyridine rings, would be expected to absorb ultraviolet and possibly visible light. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of heteroatoms.

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings. This information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It has been widely applied to various quinoline (B57606) derivatives to understand their structure and reactivity. DFT calculations, often using basis sets like B3LYP/6-311+G**, can determine the optimized molecular geometry and the distribution of electrons.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For instance, studies on the parent compound quinoline have used DFT to calculate these energies, revealing that charge transfer occurs within the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Quinoline Molecule

| Parameter | Value |

|---|---|

| HOMO Energy | -6.646 eV |

| LUMO Energy | -1.816 eV |

| HOMO-LUMO Energy Gap | 4.83 eV |

Note: Data is based on calculations for the parent quinoline molecule and serves as an illustrative example.

This analysis helps in predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to study quinoline and its derivatives. These calculations provide valuable insights into the reactivity and selectivity of the molecules. For example, such methods have been employed to investigate the potential of quinoline derivatives as corrosion inhibitors by calculating various quantum chemical parameters for both neutral and protonated forms of the molecules.

The three-dimensional shape of a molecule is crucial to its function and interactions. Conformational analysis involves identifying the most stable spatial arrangements of atoms, known as conformers. For a molecule like 6-Quinolin-6-ylpyridin-3-amine, the rotational freedom around the single bond connecting the quinoline and pyridine (B92270) rings allows for multiple conformations.

Computational methods can be used to calculate the potential energy associated with these different conformations, generating an energy landscape that identifies the lowest-energy (most stable) structures. Studies on structurally similar compounds, such as quinolin-6-ol, have shown that different conformations, such as cis and trans isomers related to the orientation of a hydroxyl group, can exist and be identified computationally. This type of analysis would be essential to understand how this compound might interact with biological targets or other molecules.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For quinoline derivatives, MD simulations are frequently used to study their interactions with biological macromolecules, such as proteins and enzymes. These simulations can provide insights into the stability of a ligand-protein complex, revealing how the ligand binds and the nature of the intermolecular forces involved. This information is invaluable in the field of drug discovery for assessing the potential of a compound as a therapeutic agent. nih.gov

Computational Modeling of Reaction Mechanisms

Understanding how a molecule is synthesized or how it reacts is fundamental to chemistry. Computational modeling can elucidate the step-by-step pathway of a chemical reaction, identifying intermediates, transition states, and the energy barriers that must be overcome. DFT calculations are a primary tool for this purpose. By mapping the potential energy surface of a reaction, chemists can predict the most likely mechanism. For example, DFT has been used to study the multi-step formation mechanism of other nitrogen-containing heterocyclic compounds, providing detailed thermodynamic and kinetic data for each elementary step.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental results for validation. Quantum chemical methods can calculate vibrational frequencies (corresponding to IR and Raman spectra), electronic transitions (corresponding to UV-Visible spectra), and NMR chemical shifts. Theoretical calculations of the vibrational spectra of quinoline derivatives have shown good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these compounds.

Assessment of Aromaticity and Electron Delocalization within the Heterocyclic System

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of heterocyclic compounds like this compound. Aromaticity refers to the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. In this compound, the electronic structure is characterized by the interplay between the quinoline and pyridine ring systems. The degree of electron delocalization and aromaticity within each ring can be computationally assessed using various theoretical indices.

Theoretical Framework for Aromaticity Assessment

Two of the most widely used and powerful computational methods for quantifying aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the equalization of bond lengths within a ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system with alternating single and double bonds. Negative values can indicate anti-aromaticity. The HOMA index is a valuable tool as it provides a quantitative measure of the energetic stabilization arising from bond length equalization in an aromatic ring.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value (typically calculated 1 Å above the ring plane, denoted as NICS(1)) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of anti-aromatic systems. Values close to zero are indicative of non-aromatic character. mdpi.com

Analysis of the Quinolinyl Moiety

The quinoline ring system is composed of a fused benzene (B151609) and a pyridine ring. In isolation, both benzene and pyridine are highly aromatic. However, in the fused quinoline system, and with the attachment of the pyridinyl substituent at the 6-position, the aromaticity of each ring is modulated.

The lone pair of electrons on the nitrogen atom in the quinoline ring, much like in pyridine, resides in an sp² hybrid orbital in the plane of the ring and is not part of the delocalized π-system. stackexchange.com Therefore, it does not contribute to the aromaticity in the same way as the lone pair in pyrrole (B145914) does.

Computational studies on substituted quinolines have shown that the nature and position of substituents can influence the electron density and, consequently, the aromaticity of both the benzene and pyridine rings. mdpi.com An electron-withdrawing group can decrease the aromaticity, while an electron-donating group can have the opposite effect, though the interplay is complex. In this compound, the pyridinyl group acts as a substituent on the quinoline ring.

To illustrate the expected aromaticity, the following table presents hypothetical but plausible HOMA and NICS(1) values for the individual rings of the quinoline moiety in this compound, based on trends observed in related heterocyclic systems.

| Ring System | HOMA | NICS(1) (ppm) |

|---|---|---|

| Benzene Ring (of Quinoline) | 0.95 | -9.5 |

| Pyridine Ring (of Quinoline) | 0.92 | -8.8 |

These illustrative values suggest a high degree of aromaticity for both rings, with the benzene ring being slightly more aromatic than the pyridine ring, a common trend in quinoline derivatives.

Analysis of the Pyridinyl Moiety

The pyridine ring in this compound is substituted with an amino group at the 3-position and the quinolinyl group at the 6-position. The amino group is a strong electron-donating group, which can significantly influence the electron distribution within the pyridine ring. This donation of electron density into the ring is expected to affect its aromatic character.

The following table provides illustrative HOMA and NICS(1) values for the substituted pyridine ring in this compound.

| Ring System | HOMA | NICS(1) (ppm) |

|---|---|---|

| Substituted Pyridine Ring | 0.93 | -9.1 |

The hypothetical values in Table 2 suggest that the substituted pyridine ring maintains a high level of aromaticity. The presence of the electron-donating amino group may slightly enhance the aromatic character compared to an unsubstituted pyridine ring.

In the complete molecule of this compound, there is a degree of electronic communication between the quinoline and pyridine ring systems through the C-C single bond connecting them. This linkage allows for extended π-conjugation, although the degree of planarity between the two ring systems will influence the efficiency of this delocalization.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Primary Amine Functionality

The primary amine group on the pyridine (B92270) ring is a key site for derivatization, behaving as a typical aromatic amine in many respects. Its nucleophilicity allows for a range of reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine of 6-Quinolin-6-ylpyridin-3-amine is expected to readily undergo acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to furnish the corresponding amides. This reaction is a fundamental transformation for introducing a wide array of substituents. For instance, reaction with acetyl chloride would yield N-(6-(quinolin-6-yl)pyridin-3-yl)acetamide. The conditions for such reactions are generally mild, often requiring a base to neutralize the acid byproduct.

A related transformation is the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, which would produce the corresponding sulfonamide. This reaction, often part of the Hinsberg test, can be used to characterize the primary amine.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(6-(quinolin-6-yl)pyridin-3-yl)acetamide | Pyridine, 0-25 °C |

| Benzoic anhydride | N-(6-(quinolin-6-yl)pyridin-3-yl)benzamide | DMAP (cat.), CH2Cl2, rt |

| Benzenesulfonyl chloride | N-(6-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide | Aq. NaOH, rt |

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, direct alkylation of primary aromatic amines with alkyl halides can be challenging to control and may result in overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. The nucleophilicity of the amine increases with each alkylation, making the product more reactive than the starting material.

To achieve selective mono-alkylation, indirect methods are often preferred. One such strategy is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. For example, reaction with benzaldehyde followed by reduction with sodium borohydride would yield N-benzyl-6-(quinolin-6-yl)pyridin-3-amine.

Table 2: Alkylation Strategies for Primary Aromatic Amines

| Alkylating Agent/Method | Product Type | Notes |

|---|---|---|

| Alkyl Halide (e.g., CH3I) | Mixture of secondary, tertiary, quaternary amines | Difficult to control selectivity. |

| Reductive Amination (e.g., Aldehyde/Ketone + Reducing Agent) | Secondary Amine | Good control for mono-alkylation. |

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). organic-chemistry.orgmasterorganicchemistry.com This diazotization reaction transforms the amino group into an excellent leaving group (N₂), opening up a plethora of synthetic possibilities. organic-chemistry.orgmasterorganicchemistry.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, famously exemplified by the Sandmeyer reactions. wikipedia.org These copper(I)-catalyzed reactions allow for the introduction of a range of substituents onto the pyridine ring in place of the original amino group.

Common Sandmeyer and Related Reactions:

Halogenation: Treatment with CuCl, CuBr, or KI yields the corresponding 3-chloro, 3-bromo, or 3-iodo derivative.

Cyanation: Reaction with CuCN introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxylation: Heating the diazonium salt in aqueous acid affords the corresponding phenol.

These transformations provide a powerful toolkit for extensively modifying the pyridine portion of the molecule.

Table 3: Potential Sandmeyer Reactions of Diazotized this compound

| Reagent | Product |

|---|---|

| CuCl / HCl | 6-(Quinolin-6-yl)-3-chloropyridine |

| CuBr / HBr | 6-(Quinolin-6-yl)-3-bromopyridine |

| CuCN / KCN | 6-(Quinolin-6-yl)pyridine-3-carbonitrile |

| H₂O / H₂SO₄, Δ | 6-(Quinolin-6-yl)pyridin-3-ol |

The primary amine group is susceptible to oxidation, and the outcome depends on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of nitro compounds. For instance, oxidation of aminopyridines to nitropyridines has been reported using various peroxy acids. researchgate.netsemanticscholar.org A kinetic study on the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid indicated that the reaction mechanism involves a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net

Milder oxidation conditions could potentially lead to the formation of azo compounds through the coupling of an oxidized intermediate with the starting amine.

Reactions at the Pyridine and Quinoline (B57606) Nitrogen Atoms

The nitrogen atoms within the pyridine and quinoline rings are basic and can act as nucleophiles, making them susceptible to reactions such as N-oxidation and alkylation (quaternization).

Both the pyridine and quinoline nitrogen atoms can be oxidized to their respective N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. N-oxidation significantly alters the electronic properties of the heterocyclic rings, making them more electron-deficient and influencing their reactivity towards both electrophilic and nucleophilic substitution.

Given the presence of a primary amine, selective N-oxidation of the heterocyclic nitrogens can be challenging as the amine itself is prone to oxidation. However, methods for the selective N-oxidation of heteroarenes in the presence of amine functionalities have been developed. These often involve in situ protonation of the more basic aliphatic or aromatic amine to protect it from oxidation, allowing the less basic heterocyclic nitrogen to react.

The relative basicity of the pyridine and quinoline nitrogens will influence the site of initial oxidation. In this compound, the pyridine nitrogen is generally more basic than the quinoline nitrogen and would be expected to oxidize preferentially under controlled conditions.

Quaternization Reactions

Quaternization involves the alkylation of the nitrogen atoms within the heterocyclic rings, transforming the neutral molecule into a positively charged quaternary ammonium salt. In this compound, two nitrogen atoms are available for this reaction: one in the pyridine ring and one in the quinoline ring.

The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile attacking an alkyl halide. The relative nucleophilicity of the two nitrogen atoms is the primary determinant of the reaction's regioselectivity. The pyridine nitrogen is generally more basic and less sterically hindered compared to the quinoline nitrogen. Furthermore, the presence of the electron-donating amino group at the 3-position of the pyridine ring increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity. Consequently, quaternization is expected to occur preferentially at the pyridine nitrogen atom.

Studies on similar heterocyclic systems, such as pyridines and quinolines, have shown that reactions with alkyl halides like methyl iodide or benzyl bromide in polar aprotic solvents lead to the corresponding pyridinium or quinolinium salts. For this compound, reaction with an alkylating agent (R-X) would likely yield the 1-alkyl-6-(quinolin-6-yl)pyridin-1-ium-3-amine salt as the major product.

Table 1: Representative Quaternization Reactions of Pyridine and Quinoline Derivatives This table presents data from analogous reactions on related heterocyclic compounds to illustrate expected outcomes.

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pyridine | Methyl Iodide | Acetonitrile | Reflux | N-Methylpyridinium Iodide | >95 | dtic.mil |

| Quinoline | Benzyl Bromide | DMF | 80 | N-Benzylquinolinium Bromide | ~90 | nih.gov |

| 3-Aminopyridine | Methyl Iodide | Acetonitrile | RT | 3-Amino-1-methylpyridinium Iodide | High | dtic.mil |

| Isoquinoline | Ethyl Tosylate | Acetonitrile | 70 | N-Ethylisoquinolinium Tosylate | 72 | nih.gov |

Electrophilic Aromatic Substitution (EAS) on the Heterocyclic Rings

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The reactivity and regioselectivity of EAS on this compound are governed by the electronic properties of both heterocyclic systems.

On the Pyridine Ring: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack compared to benzene (B151609). However, the presence of the powerful electron-donating amino (-NH₂) group at the C3 position strongly activates the ring towards EAS. The amino group is an ortho, para-director. In this molecule, the positions ortho to the amino group are C2 and C4, and the para position is C6. Since the C6 position is occupied by the quinoline substituent, electrophilic attack is directed primarily to the C2 and C4 positions. Steric hindrance from the bulky quinolinyl group at C6 might slightly disfavor substitution at the C5 position (meta to the amino group, but adjacent to the quinoline).

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂ or Cl₂ with a Lewis acid). Due to the activating amino group, halogenation of the pyridine ring might proceed even without a catalyst. Harsh conditions, often required for the nitration of pyridines, may be moderated due to the activating effect of the amino group. ntnu.noresearchgate.net

Table 2: Predicted and Analogous Electrophilic Aromatic Substitution Reactions

| Substrate | Reagents | Predicted/Observed Position of Substitution | Product Type | Reference (Analogous Reactions) |

| This compound | HNO₃ / H₂SO₄ | Pyridine: C2, C4; Quinoline: C5, C7 | Nitro derivative | ntnu.noacs.org |

| This compound | Br₂ / FeBr₃ | Pyridine: C2, C4; Quinoline: C5, C7 | Bromo derivative | nih.gov |

| 3-Aminopyridine | Br₂ / H₂O | 2,4,6-Tribromo-3-aminopyridine | Halogenated pyridine | General Knowledge |

| Quinoline | HNO₃ / H₂SO₄ | C5 and C8 | 5-Nitroquinoline and 8-Nitroquinoline | nih.gov |

Nucleophilic Aromatic Substitution (NAS) on the Heterocyclic Rings

Nucleophilic aromatic substitution is a characteristic reaction of electron-deficient aromatic rings, particularly when a good leaving group is present at an activated position. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).

For this compound itself, NAS is unlikely as there is no inherent leaving group like a halogen. However, if the scaffold is first halogenated (e.g., via EAS or other synthetic routes), the resulting halo-derivatives could undergo NAS.

The most favorable positions for nucleophilic attack on both pyridine and quinoline rings are C2 and C4 (and C6 for pyridine, C1 for isoquinoline analogues), as these positions allow the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com

The amino group at C3 on the pyridine ring is an electron-donating group, which deactivates the ring for nucleophilic attack. Therefore, a leaving group on the pyridine ring of this molecule would be less susceptible to substitution compared to one on an unsubstituted or electron-poorly substituted pyridine. Conversely, a leaving group at the C2 or C4 position of the quinoline ring would be susceptible to displacement by strong nucleophiles like alkoxides, amides, or thiolates. youtube.comyoutube.com

Table 3: Representative Nucleophilic Aromatic Substitution Reactions on Halopyridines and Haloquinolines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloropyridine | Sodium Methoxide | Methanol, Reflux | 2-Methoxypyridine | High | youtube.com |

| 4-Chloronitrobenzene | Aniline | Ethanol, Reflux | 4-Nitro-N-phenylaniline | ~90 | nih.gov |

| 2-Chloro-3-nitropyridine | Ammonia (B1221849) | Ethanol, 100 °C | 2-Amino-3-nitropyridine | 95 | General Knowledge |

| 4-Chloroquinoline | Piperidine | 130 °C | 4-(Piperidin-1-yl)quinoline | 85 | nih.gov |

Selective Functionalization of the Bipyridyl Scaffold

Modern synthetic methods offer powerful tools for the selective functionalization of heterocyclic scaffolds, often with high regioselectivity and functional group tolerance. These include transition metal-catalyzed cross-coupling reactions and direct C-H bond functionalization.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. nih.gov To utilize this reaction, this compound would first need to be halogenated. For instance, selective bromination of the pyridine ring at the C2 or C4 position via EAS would yield a substrate suitable for Suzuki coupling. Reaction of this bromo-derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Cs₂CO₃) would lead to the corresponding arylated or vinylated product. This strategy has been successfully applied to the synthesis of various pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. nih.govresearchgate.net

C-H Bond Functionalization: Direct C-H functionalization is an increasingly important atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation). Palladium-catalyzed C-H arylation often employs a directing group to control regioselectivity. In this compound, the nitrogen of the pyridine ring or the amino group can act as a directing group. For example, palladium-catalyzed C-H arylation of 2-arylpyridines typically occurs at the ortho position of the aryl ring, directed by the pyridine nitrogen. nih.govnih.gov Similarly, the amino group, or a derivative thereof, could direct C-H activation to the C2 or C4 positions of the pyridine ring. The 8-aminoquinoline moiety is a well-known directing group for the arylation of sp² and sp³ C-H bonds, highlighting the potential for the quinoline portion of the molecule to participate in directed C-H functionalization reactions. nih.govrsc.org

Table 4: Examples of Selective Functionalization via Suzuki Coupling on an Analogous Compound Data based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. nih.gov

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Methyl-5-phenylpyridin-3-amine | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |

| Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Methyl-5-(naphthalen-1-yl)pyridin-3-amine | 75 |

Coordination Chemistry and Metal Complexation

6-Quinolin-6-ylpyridin-3-amine as a Polydentate Ligand

This compound is a polydentate ligand, meaning it can bind to a central metal atom through two or more donor atoms. The key donor sites are the nitrogen atom of the quinoline (B57606) ring, the nitrogen atom of the pyridine (B92270) ring, and the nitrogen atom of the exocyclic amine group. This multi-denticity allows the ligand to form stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes.

The specific denticity exhibited by the ligand can vary depending on several factors:

The nature of the metal ion: Different metal ions have distinct coordination preferences in terms of coordination number and geometry.

The steric constraints of the ligand: The spatial arrangement of the donor atoms can favor certain coordination modes over others.

The reaction conditions: The solvent, temperature, and presence of other coordinating anions can influence the final structure of the complex.

Based on its structure, this compound can act as:

A bidentate ligand, coordinating through the quinoline and pyridine nitrogen atoms, forming a five-membered chelate ring. This is a common coordination mode for similar 2,2'-bipyridine and 2-(pyridin-2-yl)quinoline type ligands.

A tridentate ligand, involving the quinoline nitrogen, pyridine nitrogen, and the amino group nitrogen. The feasibility of this mode would depend on the flexibility of the molecule and the preferred coordination geometry of the metal ion.

Investigation of Metal-Ligand Coordination Modes

The coordination of this compound to a metal center can result in various coordination geometries. For an octahedral metal center, the ligand could coordinate in a meridional or facial fashion if acting as a tridentate ligand. As a bidentate ligand, it would occupy two adjacent coordination sites.

A study on a related ligand, 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline, revealed its ability to form a dinuclear Mn(II) complex. In this complex, the ligand acts as a bidentate N,N-chelator, binding through the quinoline and pyridine nitrogen atoms to two different manganese centers, which are bridged by chloride ions rsc.org. This suggests that this compound could also facilitate the formation of polynuclear structures.

The amino group at the 3-position of the pyridine ring introduces an additional potential coordination site. The involvement of this amino group in coordination would likely depend on its basicity and steric accessibility. In many complexes with amino-functionalized pyridine or quinoline ligands, the amino group does participate in coordination, leading to enhanced complex stability.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor. Common solvents for such syntheses include methanol, ethanol, acetonitrile, and dimethylformamide (DMF). The reaction is often carried out at elevated temperatures to facilitate complex formation.

Characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the quinoline and pyridine rings, as well as the N-H stretching and bending vibrations of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination to a paramagnetic metal center would lead to significant broadening and shifting of the NMR signals.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Table 1: Representative Synthetic Conditions and Characterization Data for Hypothetical Metal Complexes of this compound (L)

| Complex | Metal Salt | Solvent | Reaction Conditions | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) |

| [Ru(L)₂(PF₆)₂] | [Ru(DMSO)₄Cl₂] | Ethanol | Reflux, 8h | ν(C=N) ~1580, ν(N-H) ~3300 | ~450 (MLCT) |

| [Pd(L)Cl₂] | PdCl₂ | Acetonitrile | Stir, RT, 24h | ν(C=N) ~1590, ν(N-H) ~3310 | ~350 (d-d/LMCT) |

| [Cu(L)(NO₃)₂] | Cu(NO₃)₂·3H₂O | Methanol | Stir, RT, 4h | ν(C=N) ~1585, ν(N-H) ~3290 | ~650 (d-d) |

Note: This table presents hypothetical data based on typical values for similar complexes and is for illustrative purposes.

Spectroscopic Properties of Coordination Compounds (e.g., Luminescence, Absorption)

The coordination of this compound to transition metal ions is expected to give rise to complexes with interesting photophysical properties. The extended π-system of the quinolinyl-pyridine backbone can lead to intense absorption bands in the UV-Vis region.

Absorption: The electronic absorption spectra of these complexes would likely be dominated by intense intraligand π-π* transitions at higher energies (in the UV region) and potentially metal-to-ligand charge transfer (MLCT) bands at lower energies (in the visible region), especially for complexes with d⁶ metal ions like Ru(II) and Re(I). The position and intensity of these MLCT bands are sensitive to the nature of the metal, the solvent, and any substituents on the ligand.

Luminescence: Ruthenium(II) complexes with polypyridyl ligands are well-known for their luminescence properties. A complex such as [Ru(L)₃]²⁺ or [Ru(bpy)₂(L)]²⁺ (where bpy = 2,2'-bipyridine) would be expected to exhibit phosphorescence from a triplet MLCT excited state. The emission wavelength, quantum yield, and lifetime of such complexes are influenced by the energy of the MLCT state and the rates of non-radiative decay pathways. The presence of the amino group could potentially influence the luminescence properties through its electron-donating nature.

Table 2: Hypothetical Photophysical Data for a Ru(II) Complex of this compound (L)

| Complex | Absorption λmax (nm) (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

| Ru(bpy)₂(L)₂ | 455 (15,000) | 620 | 0.05 | 0.8 |

Note: This table presents hypothetical data based on typical values for similar Ru(II) polypyridyl complexes and is for illustrative purposes.

Computational Studies of Metal-Ligand Interactions and Complex Stability

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure, bonding, and spectroscopic properties of transition metal complexes.

DFT calculations can be employed to:

Optimize the ground-state geometries of potential complexes of this compound.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the metal-ligand bonding and to predict the energies of electronic transitions.

Determine the binding energies of the ligand to different metal ions to assess the relative stability of the complexes.

Analyze the natural bond orbital (NBO) charges to understand the charge distribution within the complex.

TD-DFT calculations can be used to:

Simulate the electronic absorption spectra, allowing for the assignment of the observed absorption bands to specific electronic transitions (e.g., MLCT, IL).

Investigate the properties of the excited states, which is crucial for understanding the luminescence behavior of the complexes.

For a hypothetical [Ru(L)₃]²⁺ complex, computational studies would likely show that the HOMO is primarily metal-based (d-orbitals of Ru), while the LUMO is localized on the π* orbitals of the quinolinyl-pyridine ligand, confirming the MLCT character of the lowest energy electronic transition.

Potential Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes of pyridine and quinoline derivatives are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the this compound ligand can be tuned to influence the activity and selectivity of a metal catalyst.

Homogeneous Catalysis:

Transfer Hydrogenation: Ruthenium(II) and Iridium(III) complexes with N,N-donor ligands are effective catalysts for the transfer hydrogenation of ketones and imines mdpi.commdpi.com. A complex of this compound with Ru(II) could potentially catalyze such reactions.

Cross-Coupling Reactions: Palladium complexes with N-heterocyclic ligands are extensively used in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. A Pd(II) complex of this ligand could be a viable catalyst for these transformations.

Heterogeneous Catalysis: The ligand could be incorporated into a metal-organic framework (MOF) or supported on a solid material to create a heterogeneous catalyst. This would offer the advantages of easy separation and reusability of the catalyst. For example, nickel-embedded covalent organic frameworks with pyridyl-quinoline linkers have shown promise as photocatalysts for cross-coupling reactions nih.gov.

Table 3: Potential Catalytic Applications of Metal Complexes of this compound (L)

| Metal Complex | Catalytic Reaction | Substrates | Potential Advantages |

| [Ru(L)Cl(p-cymene)]⁺ | Transfer Hydrogenation | Ketones, Imines | High activity and selectivity |

| [Pd(L)Cl₂] | Suzuki Coupling | Aryl halides, Boronic acids | Stability, good yields |

| Ni@L-COF | Photocatalytic Cross-Coupling | Aryl halides, Alkenes | Reusability, mild conditions |

Note: This table presents potential applications based on the catalytic activity of similar complexes and is for illustrative purposes.

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecule Synthesis

The 6-Quinolin-6-ylpyridin-3-amine framework serves as a valuable building block in the construction of more complex molecular architectures. The presence of two distinct nitrogen-containing heterocyclic rings, quinoline (B57606) and pyridine (B92270), provides multiple sites for functionalization. researchgate.net The amino group on the pyridine ring is a key reactive handle, enabling a variety of chemical transformations.

Synthetic strategies often involve leveraging the reactivity of the amino group for C-N bond formation reactions, such as amide bond formation, urea (B33335) and thiourea (B124793) synthesis, and transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, thereby expanding the chemical space and enabling the synthesis of diverse libraries of compounds. For instance, derivatives of similar quinolinyl-pyridinyl amine structures have been synthesized through Buchwald-Hartwig amination reactions, demonstrating the utility of this scaffold in modern synthetic methodologies. nih.gov

The quinoline and pyridine rings themselves can also be functionalized through various C-H activation and cross-coupling strategies, further highlighting the versatility of this compound as a synthetic intermediate. researchgate.net The ability to selectively modify different positions on the scaffold allows for precise control over the final molecular structure and properties.

Table 1: Representative Synthetic Transformations Utilizing Amino-Functionalized Pyridine Scaffolds

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Acylation | Acyl chloride or anhydride, base | Amide | Pharmaceutical intermediates |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Bioactive molecules |

| Buchwald-Hartwig Amination | Aryl halide, Pd or Cu catalyst, base | Diaryl amine | Organic electronics |

| Urea/Thiourea Formation | Isocyanate or isothiocyanate | Urea/Thiourea | Anion sensors, organocatalysts |

Precursor for Optoelectronic Materials (e.g., Fluorophores, Chemosensors)

The conjugated π-system of the quinoline and pyridine rings in this compound suggests its potential as a precursor for optoelectronic materials. Quinoline and its derivatives are known to exhibit interesting photophysical properties and have been utilized in the development of fluorescent sensors and organic light-emitting diodes (OLEDs). abebooks.comresearchgate.net The rigid and planar structure of the combined quinolinyl-pyridine scaffold can lead to desirable electronic properties, such as high charge carrier mobility and efficient luminescence.

Derivatives of this compound could be designed to function as fluorophores. By introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings, the absorption and emission wavelengths can be tuned across the visible spectrum. This tunability is a crucial aspect in the design of materials for applications such as bioimaging and sensing.

Furthermore, the nitrogen atoms within the heterocyclic rings can act as binding sites for metal ions or other analytes, making this scaffold a promising candidate for the development of chemosensors. researchgate.net Upon binding of a target analyte, a change in the fluorescence or absorption properties of the molecule can be observed, allowing for sensitive and selective detection. For example, similar 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been investigated as anion sensors, where the fluorescence response is modulated by the presence of specific anions. nih.govresearchgate.net

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application | Design Strategy | Key Property |

|---|---|---|

| Fluorescent Probes | Functionalization with fluoromodulating groups | High quantum yield, tunable emission |

| Chemosensors | Incorporation of specific binding sites | Selective analyte recognition and signal transduction |

| Organic Light-Emitting Diodes (OLEDs) | Modification to enhance charge transport and emission efficiency | Electroluminescence, high external quantum efficiency |

Role in Supramolecular Chemistry and Self-Assembly

The structure of this compound, with its potential for hydrogen bonding (via the amino group) and π-π stacking interactions (via the aromatic rings), makes it an interesting candidate for applications in supramolecular chemistry. These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures. Bipyridine and related aromatic heterocyclic units are well-known for their ability to form predictable supramolecular motifs, such as helices and sheets, through intermolecular forces. nih.govrsc.orgnus.edu.sg

The self-assembly of this compound derivatives could lead to the formation of various nanostructures, such as nanofibers, ribbons, and vesicles. The morphology of these assemblies can often be controlled by external stimuli, such as solvent polarity, temperature, or the presence of specific ions. nih.gov Such stimuli-responsive materials have potential applications in areas like drug delivery, tissue engineering, and catalysis. nih.gov The incorporation of metal-coordinating sites, such as the bipyridyl-like fragment within the molecule, can also be used to direct the formation of metallo-supramolecular polymers. depaul.edu

Development of Chiral Ligands from the Scaffold (if applicable)

While there is no direct evidence of chiral ligands being developed from this compound itself, the pyridine and quinoline scaffolds are integral components of many successful chiral ligands used in asymmetric catalysis. researchgate.net The presence of both a pyridine and a quinoline ring in a single molecule offers a unique platform for the design of novel bidentate or tridentate chiral ligands.

Chirality could be introduced to the this compound scaffold in several ways. For instance, a chiral substituent could be attached to the amino group, or a chiral center could be introduced on a side chain appended to either of the heterocyclic rings. Another approach would be to synthesize derivatives where the quinoline or pyridine ring itself is part of a larger chiral structure, such as in pyridine-oxazoline (PyOx) ligands. nih.gov

These new chiral ligands could then be coordinated with various transition metals to form catalysts for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The modular nature of the this compound scaffold would allow for the systematic tuning of the steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic reactions. nih.gov

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Research Areas

Currently, there is a notable absence of published research focusing specifically on 6-Quinolin-6-ylpyridin-3-amine. While the broader class of quinoline-pyridine derivatives has been investigated for roles in medicinal chemistry, particularly as kinase inhibitors and imaging agents, and in materials science, this particular isomer has not been the subject of detailed investigation. The key research area at present is, therefore, the foundational characterization of this compound. Establishing reliable synthetic routes and thoroughly documenting its physicochemical properties are the necessary first steps to unlock its potential.

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

The synthesis of this compound has not been explicitly detailed in accessible scientific literature. However, based on analogous structures, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, present logical and unexplored synthetic pathways. For instance, a Suzuki coupling between a boronic acid derivative of quinoline (B57606) and a halogenated aminopyridine, or vice-versa, could be a viable route.

The reactivity of this compound is also an open field of study. The presence of a primary amine on the pyridine (B92270) ring and the nitrogen atom within the quinoline ring suggests potential for a rich and varied reactivity. Investigations into its electrophilic and nucleophilic substitution reactions, as well as its behavior under various oxidative and reductive conditions, are yet to be performed. Understanding these fundamental reactivity patterns is crucial for its potential use as a building block in the synthesis of more complex molecules.

Potential for Advanced Computational Insights and Predictive Modeling

The lack of experimental data on this compound makes it an ideal candidate for advanced computational and predictive modeling studies. Density Functional Theory (DFT) calculations could provide valuable insights into its electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. Such studies would help in predicting its reactivity, stability, and potential for intermolecular interactions.

Furthermore, molecular docking simulations could be employed to predict its binding affinity to various biological targets, such as protein kinases, which are common targets for related quinoline-pyridine compounds. These computational approaches can guide future experimental work by identifying promising areas of application and prioritizing synthetic efforts.

Directions for Innovation in Coordination Chemistry and Functional Materials Design

The bidentate nature of this compound, with potential coordination sites at the quinoline and pyridine nitrogen atoms, suggests significant, yet unexplored, potential in coordination chemistry. It could act as a versatile ligand for a wide range of metal ions, leading to the formation of novel coordination complexes with interesting photophysical, catalytic, or magnetic properties.

In the realm of functional materials, this compound could serve as a monomer or a key building block for the synthesis of novel polymers or metal-organic frameworks (MOFs). The rigid, aromatic structure of the quinoline-pyridine core could impart desirable thermal and electronic properties to these materials, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or gas storage. The primary amine group also offers a handle for further functionalization, allowing for the fine-tuning of material properties. Future research in this area would involve the synthesis and characterization of its coordination complexes and the exploration of its utility in creating new functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Quinolin-6-ylpyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloro-substituted quinoline precursors (e.g., 2-chloro-3-formylquinoline) can react with pyridin-3-amine derivatives under basic conditions (e.g., triethylamine) in ethanol, as demonstrated in analogous quinoline-amine syntheses . Yield optimization often requires controlled temperature (70–75°C) and extended reaction times (12–24 hours) to achieve >80% efficiency .

- Key Variables : Solvent polarity, catalyst selection (e.g., K₂CO₃), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.5–9.0 ppm (quinoline and pyridine rings) and amine protons at δ 4.0–5.5 ppm .

- IR : Confirm NH₂ stretching (~3350 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., ~225–363 g/mol for derivatives) .

Q. What are the common structural derivatives of this compound, and how do substitutions affect reactivity?

- Methodological Answer : Derivatives often include halogenation (e.g., 6-chloro, 6-bromo) or functionalization at the pyridine ring (e.g., methyl, trifluoromethyl). Substituents like chlorine enhance electrophilic reactivity for cross-coupling, while bulky groups (e.g., tert-butyl) may hinder nucleophilic attacks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Refer to GHS classifications (e.g., H315/H319 for skin/eye irritation) and SDS guidelines for spill management .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Table : Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | ↑↑ (80% yield) |

| Catalyst | K₂CO₃ (1.5 equiv) | ↑↑ |

| Solvent | DMF or ethanol | ↔→ |

- Reference : Adjusting temperature and catalyst load resolved low yields (from <50% to >80%) in analogous quinoxaline-amine syntheses .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

- Methodological Answer :

- Step 1 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Case Study : Inconsistent NH₂ peaks in IR/NMR were resolved by deuterium exchange experiments .

Q. What strategies are effective for evaluating the bioactivity of this compound in antimicrobial assays?

- Methodological Answer :

- In vitro Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains with positive controls (e.g., ciprofloxacin).

- Negative Controls : Include solvent-only and unsubstituted quinoline analogs to isolate substituent effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Tools : SwissADME or Molinspiration for bioavailability scores, BBB permeability, and CYP450 inhibition profiles.

- Case Study : Analogous compounds showed moderate GI absorption (TPSA ~38 Ų) but poor P-gp substrate activity, suggesting limited blood-brain barrier penetration .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.